molecular formula C₈H₁₄MgO₆ B1145668 Magnesium 3-hydroxybutyrate CAS No. 163452-00-4

Magnesium 3-hydroxybutyrate

Cat. No.: B1145668
CAS No.: 163452-00-4
M. Wt: 230.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Magnesium 3-Hydroxybutyrate, also known as β-hydroxybutyrate (3HB), is a ketone body synthesized in the liver from fatty acids . It acts as an agonist of dedicated GHB receptors (GABAA type 17) and GABAB receptors . It is present at the highest concentrations within the striatum of the developing brain .

Mode of Action

3HB interacts with its targets, the GHB and GABAB receptors, to influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3HB itself, while others are indirect effects, regulated by the metabolites into which 3HB is converted . One of the most important regulatory functions of 3HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Biochemical Pathways

In animals, 3HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3HB is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase .

Pharmacokinetics

Data derived from whole blood (mean C max = 48.0 mg/L, T max = 24.6 min) closely matched that from serum (mean C max = 59.4 mg/L, T max = 23.3 min), suggesting 3HB is distributed into erythrocytes . All 12 volunteers had 3HB concentrations of less than 5 mg/L in both whole blood and serum after 3 h .

Result of Action

3HB has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .

Action Environment

Environmental factors can influence the action of 3HB. For instance, UV radiation and plant proteases can degrade 3HB under field conditions . Encapsulation in biodegradable poly-3-hydroxybutyrate (phb) protects 3hb against these adverse external factors . This suggests that the environment can significantly influence the efficacy and stability of 3HB.

Biochemical Analysis

Biochemical Properties

Magnesium 3-hydroxybutyrate plays a significant role in biochemical reactions. In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It interacts with various enzymes, proteins, and other biomolecules. For instance, in target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 3-hydroxybutyrate can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the most important regulatory functions of 3-hydroxybutyrate is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, an oral D-beta-hydroxybutyrate (D-BHB) supplement is rapidly absorbed and metabolized in humans and increases blood ketones to millimolar levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, acute administration of beta-hydroxybutyrate dose-dependently increased beta-hydroxybutyrate plasma levels, whereas chronic beta-hydroxybutyrate treatment normalized certain behaviors induced by a drug .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, in animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium 3-hydroxybutyrate can be synthesized through the reaction of 3-hydroxybutyric acid with magnesium hydroxide. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions . Another method involves the hydrolysis of 3-hydroxybutyrate esters followed by reaction with magnesium salts .

Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange resins to purify the product. The process includes the concentration of aqueous solutions of 3-hydroxybutyric acid and subsequent reaction with magnesium hydroxide . This method is cost-effective and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Magnesium 3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include acetoacetate and other ketone bodies, which are significant in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Magnesium 3-hydroxybutyrate is unique due to its combined properties of magnesium and 3-hydroxybutyrate, offering both metabolic and neuroprotective benefits. Its solubility in organic solvents and stability make it a versatile compound for various applications .

Properties

IUPAC Name

magnesium;3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMQIJFHENOQDO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14MgO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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